methyl (2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
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Overview
Description
Methyl (2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a synthetic organic compound commonly used in chemical research and pharmaceutical development. This compound features a bromine atom, a tert-butoxycarbonyl-protected amino group, and an ester functional group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Bromination: The protected amino acid is then brominated using a brominating agent like N-bromosuccinimide in an organic solvent such as dichloromethane.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester and tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion to the corresponding alcohol.
Hydrolysis: Formation of the free carboxylic acid and amine.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Protecting Group Strategies: The tert-butoxycarbonyl group is commonly used to protect amines during multi-step synthesis.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of peptide-based drugs and enzyme inhibitors.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery systems.
Industry:
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate depends on its application. In drug development, it may act as a prodrug, where the active compound is released upon metabolic conversion. The bromine atom and ester group can participate in various biochemical pathways, interacting with enzymes and receptors to exert their effects.
Comparison with Similar Compounds
Methyl (2R)-5-chloro-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2R)-5-iodo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Contains an iodine atom, offering different reactivity and applications.
Uniqueness: Methyl (2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which provides specific reactivity patterns in substitution reactions. The tert-butoxycarbonyl group offers a reliable protecting strategy for the amino group, making it a valuable intermediate in synthetic chemistry.
This compound’s versatility and reactivity make it a significant tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
2742623-51-2 |
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Molecular Formula |
C11H18BrNO5 |
Molecular Weight |
324.2 |
Purity |
95 |
Origin of Product |
United States |
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